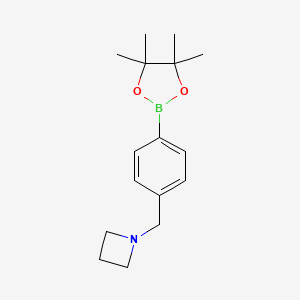

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine

Beschreibung

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is a boronic ester derivative featuring a four-membered azetidine ring linked to a pinacol-protected arylboronic acid via a benzyl group. Its molecular formula is C₁₇H₂₅BNO₂ (based on analogous structures in ). The compound’s key functional groups include:

- Pinacol boronic ester: Enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions .

- Azetidine ring: A strained four-membered amine ring, offering unique steric and electronic properties compared to larger cyclic amines .

- Benzyl linker: Provides rigidity and influences conjugation with aromatic systems.

This compound is of interest in medicinal chemistry and materials science, particularly for drug delivery systems (e.g., glucose-responsive polymers; see ) and as a synthetic intermediate in cross-coupling reactions .

Eigenschaften

IUPAC Name |

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-13(7-9-14)12-18-10-5-11-18/h6-9H,5,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECJDNOVQJOGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves the following steps:

-

Formation of the Boronate Ester: : The starting material, 4-bromobenzyl azetidine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

-

Purification: : The crude product is purified using column chromatography to isolate the desired boronate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine can undergo various chemical reactions, including:

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronate ester can be oxidized to form the corresponding phenol using reagents like hydrogen peroxide or sodium perborate.

Reduction: The azetidine ring can be reduced under hydrogenation conditions to form the corresponding amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide in aqueous or alcoholic solvents.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation of the boronate ester.

Amines: From reduction of the azetidine ring.

Wissenschaftliche Forschungsanwendungen

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Catalysis: Employed in the development of new catalytic systems for organic transformations.

Wirkmechanismus

The mechanism of action for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine in cross-coupling reactions involves the following steps:

Activation of the Palladium Catalyst: The palladium catalyst is activated by the base, forming a palladium(0) species.

Oxidative Addition: The palladium(0) species undergoes oxidative addition with the aryl halide, forming a palladium(II) complex.

Transmetalation: The boronate ester transfers its aryl group to the palladium(II) complex.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Vergleich Mit ähnlichen Verbindungen

Variations in the Amine Ring

The amine ring’s size and substituents significantly impact reactivity, stability, and applications. Key analogs include:

Notes:

Substituent Effects on the Benzyl Group

Modifications to the benzyl group alter electronic and steric profiles:

Biologische Aktivität

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on recent research findings.

- IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine

- Molecular Formula : C15H22BNO2

- Molecular Weight : 261.15 g/mol

Synthesis

The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine involves the reaction of azetidine with a boron-containing compound. The dioxaborolane moiety enhances the compound's stability and solubility in biological systems.

Anticancer Properties

Recent studies have indicated that compounds containing boron moieties exhibit significant anticancer activity. For instance:

- Inhibitory Effects : Research has shown that derivatives of boron compounds can inhibit cancer cell growth by interfering with metabolic pathways. In particular, compounds similar to 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine demonstrated IC50 values ranging from 3 to 11 μM against various cancer cell lines .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-Azetidine Derivative | MCF7 | 42 | Metabolic pathway disruption |

| 1-Azetidine Derivative | A431 | 64 | Apoptosis induction |

| 1-Azetidine Derivative | HT29 | 69 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- α-glucosidase Inhibition : It exhibited moderate inhibition of α-glucosidase with an IC50 value of approximately 207 μM. This suggests potential applications in managing carbohydrate metabolism disorders .

Study on Boron Compounds

A study published in the Journal of Medicinal Chemistry explored the biological activity of various boron-containing compounds. The results indicated that:

- Compounds with dioxaborolane structures showed enhanced selectivity and potency against specific cancer types.

Clinical Relevance

The selective inhibition of enzymes related to carbohydrate metabolism indicates a potential therapeutic application for managing diabetes and obesity. The dual action on both cancer cells and metabolic enzymes presents a promising avenue for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.